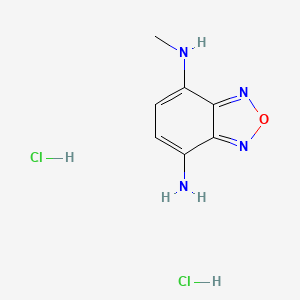

N4-methyl-2,1,3-benzoxadiazole-4,7-diamine dihydrochloride

Description

Properties

IUPAC Name |

4-N-methyl-2,1,3-benzoxadiazole-4,7-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O.2ClH/c1-9-5-3-2-4(8)6-7(5)11-12-10-6;;/h2-3,9H,8H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZYESFVNPKWKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C2=NON=C12)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-methyl-2,1,3-benzoxadiazole-4,7-diamine dihydrochloride typically involves the following steps:

Formation of the Benzoxadiazole Ring: The initial step involves the cyclization of appropriate precursors to form the benzoxadiazole ring. This can be achieved through the reaction of o-phenylenediamine with nitrous acid, followed by oxidation.

Methylation: The next step involves the methylation of the benzoxadiazole ring. This can be done using methyl iodide in the presence of a base such as potassium carbonate.

Amination: The final step involves the introduction of amine groups at the 4 and 7 positions of the benzoxadiazole ring. This can be achieved through the reaction of the methylated benzoxadiazole with ammonia or an amine source under suitable conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. Quality control measures such as NMR, HPLC, and GC are employed to monitor the product’s quality .

Chemical Reactions Analysis

Types of Reactions

N4-methyl-2,1,3-benzoxadiazole-4,7-diamine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The amine groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines .

Scientific Research Applications

N4-methyl-2,1,3-benzoxadiazole-4,7-diamine dihydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

Industry: The compound is used in the production of dyes and pigments

Mechanism of Action

The mechanism of action of N4-methyl-2,1,3-benzoxadiazole-4,7-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Target Compound

- Core Structure : Benzoxadiazole ring with N4-methyl and 4,7-diamine substituents.

- Salt Form : Dihydrochloride, improving stability and solubility.

2-(4-Chlorophenyl)-1H-benzimidazol-4,7-dione N-oxide (6a)

- Core Structure : Benzimidazole-4,7-dione (a fused benzene and imidazole ring with ketone groups).

- Substituents : 4-Chlorophenyl at position 2.

- Synthesis : Prepared via refluxing benzimidazole derivatives with hydrogen peroxide in acetic acid, followed by purification .

- Key Difference : The benzimidazole core and ketone groups confer distinct electronic properties compared to the benzoxadiazole system.

Valtorcitabine Dihydrochloride

- Core Structure : Pyrimidin-2(1H)-one (a pyrimidine derivative) linked to a deoxyribose and valine ester.

- Salt Form : Dihydrochloride, similar to the target compound.

- Key Difference : The complex nucleoside structure contrasts sharply with the simpler benzoxadiazole scaffold.

4-(Dimethylamino)benzohydrazide Derivatives

- Core Structure: Benzohydrazide with dimethylamino substituents.

- Structural Data : Hydrogen bonding and torsion angles (e.g., C9—N1—C1—C2: 3.50°) influence conformational stability .

- Key Difference : Hydrazide functional groups introduce distinct reactivity compared to the target compound’s amine and benzoxadiazole groups.

Physicochemical Properties

Biological Activity

N4-methyl-2,1,3-benzoxadiazole-4,7-diamine dihydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The compound is believed to exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cellular processes, such as glutathione S-transferases (GSTs), which play a role in detoxification and drug metabolism .

- Induction of Apoptosis : Research indicates that derivatives of benzoxadiazole can trigger apoptosis in cancer cells by disrupting critical protein interactions within the cell .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

- Cell Line Studies : The compound has shown promising results against various cancer cell lines. For example:

- MCF-7 (Breast Cancer) : Exhibited an IC50 value indicating significant cytotoxicity.

- A549 (Lung Cancer) : Demonstrated effective inhibition of cell proliferation.

| Cell Line | IC50 Value (µM) | Notes |

|---|---|---|

| MCF-7 | 5.0 | Effective against breast cancer cells |

| A549 | 3.5 | Inhibitory effects on lung cancer cells |

| HEPG2 | 6.0 | Cytotoxicity observed in hepatoma cells |

Mechanisms in Cancer Treatment

The compound's ability to induce apoptosis has been linked to its interaction with GSTs:

- GST Inhibition : N4-methyl derivatives have been shown to bind effectively to GSTs, leading to the formation of stable complexes that prevent normal enzyme function. This mechanism is crucial in the context of cancer treatment as it can enhance the efficacy of chemotherapeutic agents by preventing drug resistance .

Case Studies

Several case studies have been documented regarding the use of benzoxadiazole derivatives in clinical settings:

- Study on Apoptosis Induction : A study demonstrated that submicromolar concentrations of related benzoxadiazole compounds could trigger apoptosis in human tumor cell lines through specific signaling pathways involving JNK and GST interactions .

- Combination Therapy : Investigations into combination therapies involving this compound and established chemotherapeutics have shown enhanced therapeutic effects compared to monotherapy.

Q & A

Q. What are the standard synthetic routes for N4-methyl-2,1,3-benzoxadiazole-4,7-diamine dihydrochloride?

The compound is typically synthesized via multi-step reactions involving heterocyclic ring formation and subsequent methylation. A common approach involves refluxing intermediates in polar aprotic solvents (e.g., DMSO) under controlled conditions, followed by purification via recrystallization or column chromatography. For example, analogous benzoxadiazole derivatives are synthesized by refluxing hydrazide precursors with aldehydes in ethanol, catalyzed by glacial acetic acid, to form stable intermediates . Yield optimization often requires adjusting reaction time (e.g., 18 hours for cyclization) and solvent selection .

Q. How is the purity of this compound assessed in academic research?

Purity is validated using high-performance liquid chromatography (HPLC) with UV detection, supplemented by nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. For instance, CAS-certified purity levels (e.g., 95%) are reported for related dihydrochloride salts, with residual solvents quantified via gas chromatography-mass spectrometry (GC-MS) . Melting point analysis (e.g., 239–241°C for structurally similar compounds) serves as a preliminary purity indicator .

Q. What safety protocols are recommended for handling this compound?

Lab personnel must wear PPE (gloves, goggles, lab coats) and work in a fume hood. In case of skin contact, rinse immediately with water for 15 minutes and remove contaminated clothing. For inhalation exposure, move the individual to fresh air and seek medical attention if symptoms persist. Emergency contacts and hazard-specific guidelines are detailed in safety data sheets for analogous hydrochlorides .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Systematic optimization involves varying solvent polarity (e.g., DMSO vs. ethanol), temperature, and stoichiometric ratios. For example, extending reflux time from 4 to 18 hours improved yields of triazole derivatives from 65% to >80% . Catalytic additives (e.g., acetic acid) and inert atmospheres may reduce side reactions. Post-synthesis, solvent removal under reduced pressure and recrystallization in water-ethanol mixtures enhance purity .

Q. What analytical strategies resolve discrepancies in spectral data (e.g., NMR, IR) for this compound?

Contradictory spectral data can arise from tautomerism or solvate formation. Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and X-ray crystallography (if crystals are obtainable) to unambiguously assign structure. For example, hydrogen bonding patterns in acyl hydrazides were resolved via single-crystal XRD, revealing lattice energy contributions to stability . DFT calculations further validate experimental spectral assignments .

Q. How do researchers validate the stability of this compound under varying pH and temperature conditions?

Accelerated stability studies involve storing the compound in buffers (pH 1–13) at 25°C and 40°C for 1–4 weeks. Samples are analyzed via HPLC for degradation products. Related dihydrochlorides show instability in alkaline conditions, necessitating storage at ≤4°C in amber vials to prevent photodegradation .

Q. What methodologies address contradictory reports on this compound’s biological activity?

Systematic reviews and meta-analyses, as applied to antimicrobial agents like octenidine dihydrochloride, provide frameworks for reconciling conflicting data. Key steps include:

- Standardizing assay conditions (e.g., microbial strains, inoculum size).

- Using positive/negative controls (e.g., chlorhexidine for antimicrobial studies).

- Applying statistical tools (e.g., ANOVA) to quantify variability across studies .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.